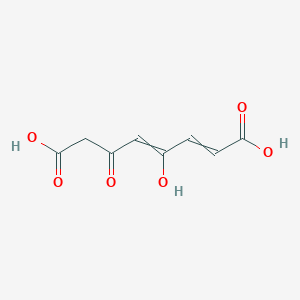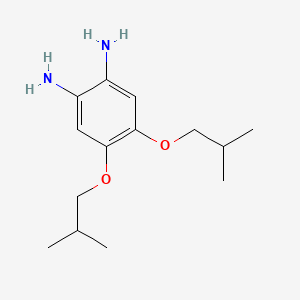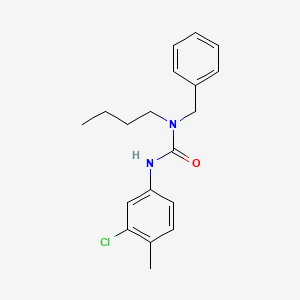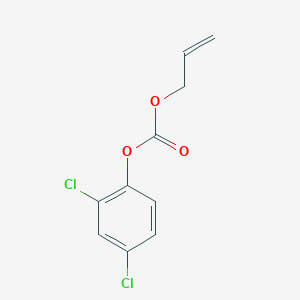
(2,4-Dichlorophenyl) prop-2-enyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichlorophenyl) prop-2-enyl carbonate is an organic compound characterized by the presence of a carbonate group attached to a 2,4-dichlorophenyl ring and a prop-2-enyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl) prop-2-enyl carbonate typically involves the reaction of 2,4-dichlorophenol with prop-2-enyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems and reactors can help in maintaining consistent quality and yield of the product.
化学反应分析
Types of Reactions
(2,4-Dichlorophenyl) prop-2-enyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the prop-2-enyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted phenyl derivatives.
科学研究应用
(2,4-Dichlorophenyl) prop-2-enyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,4-Dichlorophenyl) prop-2-enyl carbonate involves its interaction with specific molecular targets. The carbonate group can undergo hydrolysis to release carbon dioxide and alcohol, which can then participate in further chemical reactions. The molecular pathways involved include nucleophilic attack on the carbonate group, leading to the formation of various intermediates and products.
相似化合物的比较
Similar Compounds
- (2,4-Dichlorophenyl) methyl carbonate
- (2,4-Dichlorophenyl) ethyl carbonate
- (2,4-Dichlorophenyl) butyl carbonate
Uniqueness
(2,4-Dichlorophenyl) prop-2-enyl carbonate is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the prop-2-enyl group plays a crucial role in the desired chemical transformations.
属性
CAS 编号 |
89744-06-9 |
|---|---|
分子式 |
C10H8Cl2O3 |
分子量 |
247.07 g/mol |
IUPAC 名称 |
(2,4-dichlorophenyl) prop-2-enyl carbonate |
InChI |
InChI=1S/C10H8Cl2O3/c1-2-5-14-10(13)15-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2 |
InChI 键 |
YXGANZLTKVEUJT-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC(=O)OC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)

![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)
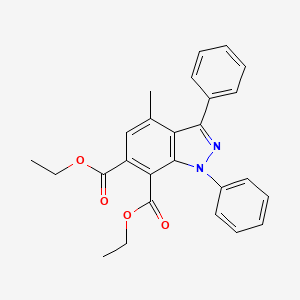
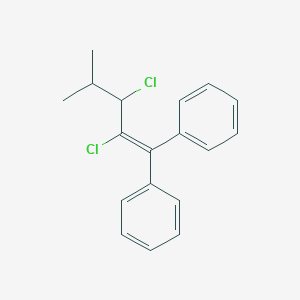
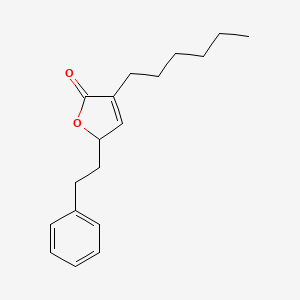
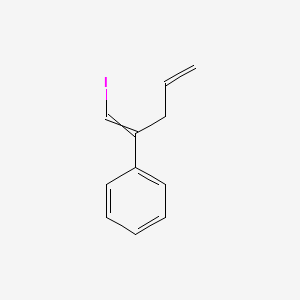
![[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate](/img/structure/B14399774.png)
